LTD Blockade vs. Inactive Control
In whole-cell patch-clamp recordings from primary visual cortical slices, inclusion of GluR23Y (100 μM) in the patch electrode completely blocked the induction of NMDA receptor-dependent LTD of excitatory postsynaptic currents (EPSCs). In contrast, the point-mutated inactive control peptide GluR23A (Y869A, 100 μM) failed to block LTD, demonstrating a requirement for the native tyrosine phosphorylation site [1].
| Evidence Dimension | Blockade of EPSC LTD |
|---|---|
| Target Compound Data | 100 μM Tat-GluR23Y; Complete blockade of LTD (n=7) |
| Comparator Or Baseline | 100 μM Tat-GluR23A (inactive control, n=6) and untreated LTD control (n=7) |
| Quantified Difference | EPSC amplitude remained at baseline levels (normalized amplitude near 1.0) with GluR23Y, whereas GluR23A and control conditions exhibited significant depression to approximately 0.7–0.8 of baseline amplitude at 30–40 min post-induction [1]. |
| Conditions | Whole-cell voltage-clamp recordings of EPSCs in primary visual cortical slices (around P25 rats) during low-frequency stimulation (LFS)-induced LTD. |
Why This Matters
This data directly confirms that GluR23Y possesses sequence-specific functional activity that is entirely absent in its closest point-mutant analog, validating its procurement as the active tool compound.
- [1] Pinto JG, Jones DG, Williams CK, Murphy GG. Characterizing the role of AMPA receptor endocytosis in LTD in visual cortex. Sci Rep. 2011;1:203. View Source
